2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole
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Description
2-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C16H16N4OS2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.07655349 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been shown to exhibit potent antimicrobial and anticancer activities . Therefore, it can be inferred that this compound may also target microbial cells or cancer cells.
Mode of Action
It is known that 1,3,4-thiadiazole derivatives often interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given the reported antimicrobial and anticancer activities of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in microbial cells or cancer cells, leading to their death.
Result of Action
Similar 1,3,4-thiadiazole derivatives have been shown to exhibit cytotoxic effects, indicating that they can cause cell death . Therefore, it can be inferred that this compound may also have cytotoxic effects.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-10-18-19-14(22-10)11-5-4-8-20(9-11)16(21)15-17-12-6-2-3-7-13(12)23-15/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOEIJCHQRXLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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